9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione

Pharmaceutical impurity profiling Positional isomer differentiation Structural elucidation

This ISO 17034-certified N9 positional isomer reference standard (≥98% HPLC, full NMR/MS characterization) is indispensable for accurate quantification of the process impurity identified in doxofylline injections above ICH identification thresholds (~0.1–0.15%). Using the incorrect N7 isomer (doxofylline API) standard causes systematic HPLC-UV/MS calibration errors—risking underestimated impurity levels and ANDA/DMF rejection. Essential for stability-indicating method specificity validation, forced degradation studies, and QC batch release traceable to USP/EP.

Molecular Formula C11H14N4O4
Molecular Weight 266.25
CAS No. 1174289-18-9
Cat. No. B602095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione
CAS1174289-18-9
Synonyms9-(1,3-Dioxolan-2-ylmethyl)-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Molecular FormulaC11H14N4O4
Molecular Weight266.25
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N=CN2CC3OCCO3
InChIInChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)12-6-15(9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione (CAS 1174289-18-9): A Critical N9 Positional Isomer Reference Standard for Doxofylline Impurity Profiling


9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione (CAS 1174289-18-9) is a purine derivative and the N9 positional isomer of the marketed bronchodilator doxofylline (7-(1,3-dioxolan-2-ylmethyl)theophylline). It is officially classified as Theophylline Impurity 4 and Doxofylline Impurity 3 [1]. The compound arises as a process-related impurity during doxofylline synthesis and has been identified as one of two major impurities in doxofylline injection formulations [2]. As a certified reference standard compliant with ISO 17034, it is supplied at >95% purity with full characterization data (NMR, MS) for use in analytical method development, validation, and quality-controlled applications traceable to pharmacopeial standards (USP/EP) [1].

9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione: Why Generic Theophylline Impurities or Other Xanthine Analogs Cannot Substitute for This Specific N9 Isomer


Doxofylline (N7 isomer) exerts its therapeutic bronchodilator activity via phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, but the N9 positional isomer exhibits fundamentally different molecular recognition properties due to altered hydrogen-bonding and steric orientation at the purine core [1]. Regulatory guidelines (ICH Q3A/Q3B) mandate that any impurity present above the identification threshold (~0.1–0.15%) must be individually characterized and controlled with a specific, well-characterized reference standard—generic theophylline or other xanthine analogs lack the dioxolane moiety and N9 regiochemistry required for accurate quantification [2]. Using an incorrect positional isomer standard (e.g., doxofylline N7 isomer) for N9 impurity quantification would result in systematic errors in HPLC-UV/MS calibration, potentially leading to underestimated impurity levels and regulatory non-compliance [1].

Quantitative Differentiation Evidence for 9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione (CAS 1174289-18-9)


N9 vs. N7 Positional Isomerism: Structural Confirmation via Multimodal Spectroscopy

The compound is unambiguously distinguished from its N7 regioisomer (doxofylline, CAS 69975-86-6) by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS). In the study by Li et al. (2014), the 9-(1,3-dioxolan-2-ylmethyl) substitution was confirmed via characteristic 1H-NMR chemical shifts at the purine N9–CH2 protons, distinct from the N7–CH2 signal of doxofylline [1]. The CATO reference standard is supplied with lot-specific NMR and MS data confirming >95% purity (HPLC, 273 nm) [2].

Pharmaceutical impurity profiling Positional isomer differentiation Structural elucidation

Explicit Identification as a Major Impurity in Doxofylline Injection – Regulatory Trigger for Quantification

Li et al. (2014) identified 9-(1,3-dioxolan-2-ylmethyl)theophylline as one of two major impurities in commercial doxofylline injection, alongside 7-(2′,2′-dihydroxyethyl)theophylline [1]. The concentration of this N9 isomer exceeded the ICH identification threshold (0.1%), triggering mandatory structural elucidation and quantification requirements [1][2]. The impurity was classified as a process-related impurity (not a degradation product), indicating that its presence is inherent to the synthetic route and must be controlled batch-to-batch.

Doxofylline injection quality control Impurity identification Forced degradation

Certified Purity >95% with ISO 17034 Traceability – Essential for Validated Analytical Methods

The CATO reference standard (Lot-specified) is manufactured under ISO 17034 accreditation and provided with a Certificate of Analysis confirming >95% purity by HPLC at 273 nm [1]. This purity level meets the requirements for use as a system suitability standard and external calibration standard in validated HPLC-UV or HPLC-MS methods for doxofylline related substances testing. In contrast, generic theophylline impurity standards often lack batch-specific characterization data and pharmacopeial traceability [1].

Reference standard certification ISO 17034 Analytical method validation

Divergent Biological Activity from N7 Isomer – Class-Level Inference from Purine Regiochemistry

While doxofylline (N7 isomer) is a clinically established bronchodilator acting via PDE inhibition, N9-substituted theophylline derivatives have been reported to exhibit fundamentally different biological activities. Santa Cruz Biotechnology documents that this specific N9-dioxolane theophylline analog acts as a DNA polymerase inhibitor and has been investigated as a fluorescent probe for DNA damage detection, with the ability to induce apoptosis in cancer cells via caspase activation [1]. No bronchodilator activity has been reported for N9-substituted theophylline analogs containing the dioxolane moiety. This class-level divergence reinforces why the N9 impurity cannot be assessed using pharmacological data from the N7 parent drug.

Structure–activity relationship Purine N9 substitution DNA polymerase inhibition

Optimal Application Scenarios for 9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione in Pharmaceutical R&D and Quality Control


Doxofylline ANDA/DMF Submission: Impurity Profiling and Method Validation

For generic drug manufacturers filing ANDA or DMF submissions for doxofylline, this N9 isomer reference standard is essential for developing and validating a stability-indicating HPLC method capable of separating and quantifying the N9 process impurity from the N7 active pharmaceutical ingredient. The ISO 17034-certified standard (>95% purity) provides the metrological traceability required by ICH Q2(R1) and FDA guidance on analytical procedures [1].

Batch Release Testing: Ongoing Quality Control of Doxofylline API and Finished Dosage Forms

Quality control laboratories performing batch release testing of doxofylline API or injection formulations require this specific N9 isomer standard to construct calibration curves for impurity quantification. The impurity has been identified at levels exceeding the ICH identification threshold in commercial injections, necessitating ongoing monitoring with a validated, specific reference standard [1][2].

Forced Degradation and Stability Studies: Differentiating Process Impurities from Degradation Products

In forced degradation studies (acid, base, thermal, oxidative, photolytic) of doxofylline, the N9 isomer serves as a critical marker for distinguishing pre-existing process impurities from newly formed degradation products. Li et al. (2014) explicitly classified this compound as a process impurity rather than a thermo-degradation product, making it an indispensable reference for stability-indicating method specificity validation [1].

Exploratory Research: Investigating N9-Substituted Purine Pharmacology

Given the reported DNA polymerase inhibitory activity of this compound, academic and industrial researchers investigating structure–activity relationships of N9-substituted purines can employ this well-characterized standard (>95% purity) as a starting point for medicinal chemistry optimization or as a tool compound in DNA damage response assays [3].

Quote Request

Request a Quote for 9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.